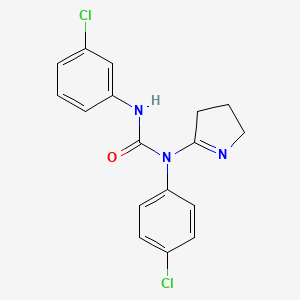
3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C20H23ClN2O3 . It has a molecular weight of 374.86 . The structure is complex, with a piperazine ring attached to a 5-chloro-2-methylphenyl group and a carbonyl group, which is further attached to a 2,3-dihydro-1H-inden-1-one group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 374.86 and a complex molecular structure . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
The scientific research surrounding 3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2,3-dihydro-1H-inden-1-one largely focuses on its metabolic pathways, pharmacokinetics, and potential therapeutic applications. A notable study in this area is the investigation into the metabolism of L-735,524, a potent HIV-1 protease inhibitor, where researchers identified several significant metabolites in human urine. These findings contribute to understanding the drug's biotransformation and the role of metabolites in its pharmacological activity (Balani et al., 1995).
Novel Psychoactive Substances and Their Effects
The emergence of new psychoactive substances (NPS) has garnered attention in toxicology and forensic science. Research on substances like TFMPP, a piperazine derivative, sheds light on the subjective effects and potential risks associated with their recreational use. Studies have documented the pharmacokinetics, user experiences, and adverse effects, contributing to the broader understanding of NPS in the context of public health and safety (Rust et al., 2012).
Therapeutic Potential and Clinical Applications
Exploration into the therapeutic potential of compounds structurally related to this compound has been a significant area of research. This includes studies on receptor binding affinity, efficacy in treating various disorders, and the exploration of novel drug candidates for diseases such as cancer, HIV, and neurological disorders. For instance, the characterization of WAY-100635 and its metabolites provides valuable insights into the development of radioligands for brain imaging and the study of 5-HT1A receptors (Osman et al., 1996).
Toxicology and Safety Profiles
The safety profile and toxicological aspects of compounds similar to this compound are critical for their development as therapeutic agents. Studies have examined the toxic effects, potential neurotoxicity, and safety margins of these compounds to ensure their suitability for clinical use. Such research is pivotal for understanding the risk-benefit ratio of new drug candidates and their metabolites (Combes et al., 1956).
Propiedades
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-14-6-7-15(22)12-19(14)23-8-10-24(11-9-23)21(26)18-13-20(25)17-5-3-2-4-16(17)18/h2-7,12,18H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLDKJCHWBAYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CC(=O)C4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)
![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)




![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)





![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
